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Compound of Interest

Compound Name: Sinigrin hydrate

Cat. No.: B10789378

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sinigrin hydrate and
its active derivative, allyl isothiocyanate (AITC), as natural food preservatives. Detailed
experimental protocols are provided to guide research and development in this area.

Introduction

Sinigrin is a glucosinolate found in plants of the Brassicaceae family, such as mustard and
broccoli.[1] While sinigrin itself exhibits limited antimicrobial activity, its enzymatic hydrolysis by
myrosinase Yyields allyl isothiocyanate (AITC), a potent antimicrobial and antioxidant compound.
[2][3] This transformation is often referred to as the "mustard oil bomb™" and is a natural defense
mechanism in plants.[1] AITC has demonstrated significant potential in food preservation by
inhibiting the growth of a wide range of foodborne pathogens and spoilage microorganisms,
thereby extending the shelf-life of various food products.[4][5]

Mechanism of Action

The primary antimicrobial activity of AITC stems from its ability to disrupt the cell membranes of
microorganisms.[5] This disruption leads to the leakage of cellular metabolites and ultimately,
cell death.[5] AITC is effective against bacteria in all growth stages.[5] Its vapor phase activity
also makes it a suitable candidate for food preservation applications where direct contact is not
always possible.[5]
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Applications in Food Preservation

Sinigrin hydrate, through its conversion to AITC, can be utilized in various food preservation
strategies:

o Direct addition to food products: AITC can be incorporated into food formulations to control
microbial growth.

¢ Active packaging: AITC can be integrated into packaging materials to create an antimicrobial
atmosphere.

o Edible coatings: AITC can be included in edible coatings for fruits, vegetables, and meat
products to provide a protective barrier against microbial contamination.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of allyl isothiocyanate (AITC) against
various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Allyl Isothiocyanate (AITC) against Bacteria
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Bacterial . . Temperat MIC Referenc
. Strain Medium pH
Species ure (°C) (ppm) e(s)
Escherichi Tryptic Soy
) 33625 5-7 - 60-140 [6]
a coli Broth
Staphyloco
Py Tryptic Soy
ccus RN4420 5-7 - 120-220 [6]
Broth
aureus
Gram-
negative - - - - 100-200 [6]
non-LAB
Gram-
positive - - - - 100-200 [6]
non-LAB
Lactic Acid
Bacteria - MRS Broth - - 500-1000 [6]
(LAB)
Mueller-
Salmonella _
) - Hinton - 4-10 - [71[8]
enterica
Broth
Listeria Mueller-
monocytog - Hinton - 4-10 - [71[8]
enes Broth

Table 2: Minimum Inhibitory Concentration (MIC) of Allyl Isothiocyanate (AITC) against Yeasts

Yeast Species Condition MIC (ppm) Reference(s)
Nonxerotolerant
1-4 [6]
yeasts
Xerotolerant yeasts Retarded growth 50 [6]
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Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of AITC using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines
and is suitable for determining the MIC of AITC against foodborne pathogens like Listeria
monocytogenes and Salmonella enterica.[1][8][9][10][11]

Materials:

Allyl isothiocyanate (AITC)

o 96-well microtiter plates

e Appropriate broth medium (e.g., Mueller-Hinton Broth)

o Bacterial strains (e.g., Listeria monocytogenes, Salmonella enterica)

» Sterile saline (0.85%)

e McFarland 0.5 turbidity standard

* Nephelometer or spectrophotometer

o Pipettes and sterile tips

Incubator

Procedure:
 Inoculum Preparation:

o From a pure overnight culture, pick 3-4 colonies and suspend them in a tube containing 5
ml of sterile saline.

o Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using
a nephelometer. This corresponds to approximately 1-2 x 108 CFU/mL.
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o Dilute the standardized suspension in the broth medium to achieve a final inoculum
density of approximately 5 x 10> CFU/mL in each well of the microtiter plate.

e Preparation of AITC Dilutions:

o Prepare a stock solution of AITC. Due to its volatility and poor water solubility, it may be
necessary to use a solvent like DMSO or ethanol and to prepare a stable emulsion,
potentially with a surfactant like Tween 80.

o Perform serial two-fold dilutions of the AITC stock solution in the broth medium directly in
the 96-well plate to achieve the desired concentration range.

¢ |noculation and Incubation:

o Add the prepared bacterial inoculum to each well containing the AITC dilutions.

o Include a positive control (broth with inoculum, no AITC) and a negative control (broth
only) on each plate.

o Seal the plate to prevent evaporation and AITC volatilization.

o Incubate the plate at the optimal temperature for the specific bacterium (e.g., 35-37°C) for
18-24 hours.

e MIC Determination:

o After incubation, visually inspect the wells for turbidity.

o The MIC is the lowest concentration of AITC that completely inhibits visible bacterial
growth.
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Workflow for MIC Determination.

Protocol 2: Evaluation of Antioxidant Capacity of
Sinigrin and AITC in a Meat Model System

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric
Reducing Antioxidant Power) assays to evaluate the antioxidant capacity of sinigrin and AITC
in a ground beef model.[3][5][6][12][13][14][15]

Materials:

 Sinigrin hydrate and Allyl isothiocyanate (AITC)

o Ground beef

e Methanol

o DPPH solution (in methanol)

e FRAP reagent (containing TPTZ, FeCls, and acetate buffer)
e Trolox (for standard curve)

e Spectrophotometer
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o Vortex mixer
e Centrifuge
Procedure:
e Sample Preparation:
o Prepare different concentrations of sinigrin and AITC.

o Treat ground beef samples with the different concentrations of sinigrin and AITC. Include a
control sample with no treatment.

o Store the treated samples under refrigerated conditions (e.g., 4°C) for a specified period.
» Extraction of Antioxidants:

o At designated time points, take a subsample of the ground beef.

o Homogenize the meat sample with methanol.

o Centrifuge the homogenate and collect the supernatant for analysis.
e DPPH Assay:

Add the methanolic extract to a DPPH solution.

[¢]

[e]

Incubate the mixture in the dark at room temperature for 30 minutes.

o

Measure the absorbance at 517 nm using a spectrophotometer.

[¢]

Calculate the percentage of DPPH radical scavenging activity. A standard curve using
Trolox can be prepared to express the results as Trolox equivalents.

e FRAP Assay:
o Mix the methanolic extract with the FRAP reagent.

o Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
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o Measure the absorbance at 593 nm.

o The antioxidant capacity is determined based on the increase in absorbance, which
corresponds to the reduction of Fe3* to Fe?*. Results can be expressed as Trolox
equivalents using a standard curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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